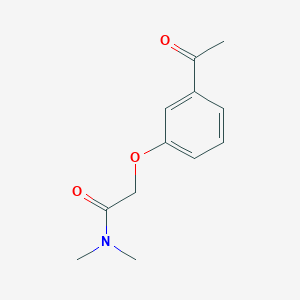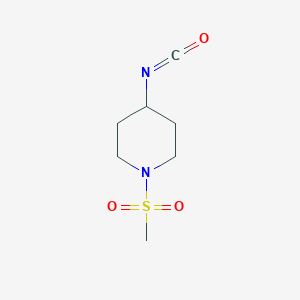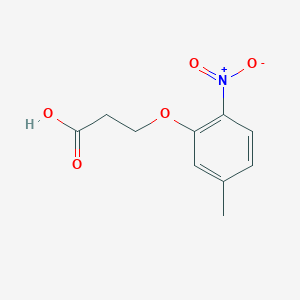
3-(5-Methyl-2-nitrophenoxy)propanoic acid
Übersicht
Beschreibung
3-(5-Methyl-2-nitrophenoxy)propanoic acid, also known as MPP or MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of agriculture. MPPA is a herbicide that has been shown to be effective against a variety of weeds, making it a promising alternative to traditional herbicides.
Wirkmechanismus
3-(5-Methyl-2-nitrophenoxy)propanoic acidA inhibits the activity of PPO by binding to the enzyme's active site. This prevents the enzyme from catalyzing the conversion of protoporphyrinogen to protoporphyrin, which is a key step in the synthesis of chlorophyll. As a result, the plant is unable to produce chlorophyll and eventually dies.
Biochemical and Physiological Effects:
3-(5-Methyl-2-nitrophenoxy)propanoic acidA has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting PPO, 3-(5-Methyl-2-nitrophenoxy)propanoic acidA also disrupts the synthesis of other important pigments such as carotenoids and anthocyanins. This can lead to a reduction in the plant's ability to protect itself from environmental stressors such as UV radiation and herbivores.
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-Methyl-2-nitrophenoxy)propanoic acidA has a number of advantages as a herbicide, including its broad-spectrum activity and low toxicity to humans and animals. However, it also has some limitations, such as its tendency to persist in the environment and its potential to cause phytotoxicity in some crops.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(5-Methyl-2-nitrophenoxy)propanoic acidA. One area of interest is the development of new formulations that can improve the herbicide's efficacy and reduce its environmental impact. Another area of interest is the study of 3-(5-Methyl-2-nitrophenoxy)propanoic acidA's effects on non-target organisms, such as beneficial insects and soil microorganisms. Finally, there is also potential for the development of new herbicides based on the structure of 3-(5-Methyl-2-nitrophenoxy)propanoic acidA, which could lead to the discovery of new compounds with improved activity and selectivity.
Wissenschaftliche Forschungsanwendungen
3-(5-Methyl-2-nitrophenoxy)propanoic acidA has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including grasses, broadleaves, and sedges. 3-(5-Methyl-2-nitrophenoxy)propanoic acidA works by inhibiting the activity of an enzyme called protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll. Without chlorophyll, plants are unable to perform photosynthesis and eventually die.
Eigenschaften
IUPAC Name |
3-(5-methyl-2-nitrophenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-7-2-3-8(11(14)15)9(6-7)16-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGHSCYRNRGHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Chlorosulfonyl)-2-methylphenoxy]propanoic acid](/img/structure/B3363035.png)
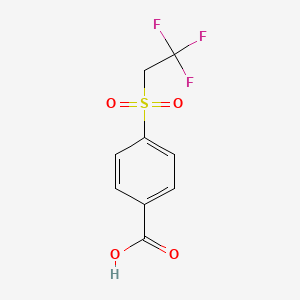
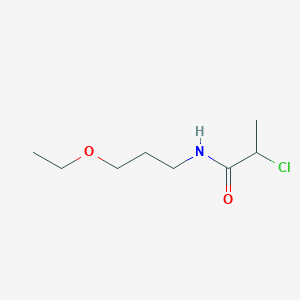
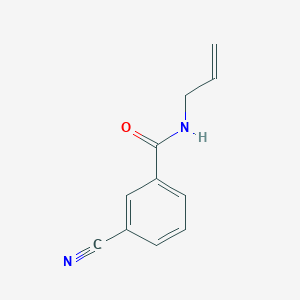
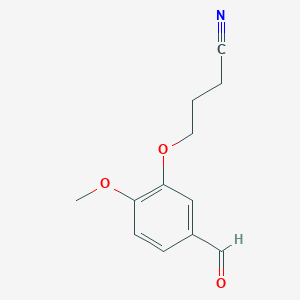
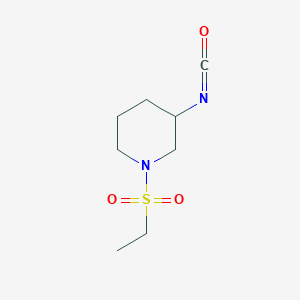
![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline](/img/structure/B3363095.png)

![2-[(2-Methylcyclohexyl)oxy]acetonitrile](/img/structure/B3363111.png)

